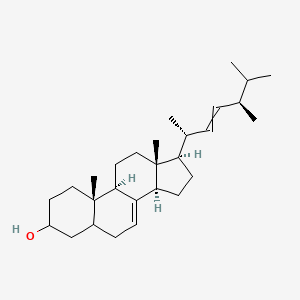
Ergosta-7,22-dien-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ergosta-7,22-dien-3-ol, also known as this compound, is a useful research compound. Its molecular formula is C28H46O and its molecular weight is 398.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Pro-inflammatory Properties
Ergosta-7,22-dien-3-ol exhibits pro-inflammatory properties by stimulating nitric oxide production and inducing the expression of various immune-related genes. In studies involving J774A.1 macrophage cells, this compound was shown to enhance the production of Toll-like receptors (TLRs), cytokines, chemokines, and cellular adhesion molecules, suggesting its potential role as an immune system modulator .
2. Cell Cycle Arrest and Apoptosis
Research indicates that this compound can induce cell cycle arrest in neuroblastoma cells. At a concentration of 156 µg/mL, it caused a significant increase in the G0/G1 phase cell population, indicating its potential as an anti-cancer agent. While palmitic acid was found to contribute to pro-apoptotic activity, this compound also played a crucial role in this process .
3. Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory effects when tested in combination with other fatty acids. It modulated classical inflammatory markers such as COX-2 and IL-6 and demonstrated efficacy in reducing inflammation pathways mediated by CHOP and NF-kB . The synergistic effects observed when combined with other compounds highlight its potential therapeutic applications in inflammatory diseases.
Summary of Research Findings
Case Studies
Case Study 1: Immune Modulation
In a study published in the International Journal of Medicinal Mushrooms, this compound was isolated from Ganoderma oerstedii and tested for its ability to modulate immune responses. The results indicated that it could significantly enhance TLR expression and cytokine production without cytotoxic effects on human cell lines .
Case Study 2: Cancer Research
Another investigation focused on the effects of this compound on neuroblastoma cells demonstrated that it could induce apoptosis through cell cycle arrest mechanisms. This suggests its potential as a therapeutic agent for neuroblastoma treatment .
Propiedades
Fórmula molecular |
C28H46O |
|---|---|
Peso molecular |
398.7 g/mol |
Nombre IUPAC |
(9R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,10,18-22,24-26,29H,9,11-17H2,1-6H3/t19-,20+,21?,22?,24+,25-,26-,27-,28+/m0/s1 |
Clave InChI |
QOXPZVASXWSKKU-ICUQLCECSA-N |
SMILES isomérico |
C[C@H](C=C[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4[C@@]3(CCC(C4)O)C)C |
SMILES canónico |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C |
Sinónimos |
ergosta-7,22-dien-3-ol ergosta-7,22-dien-3-ol, (3beta,22E)-isomer ergosta-7,22-dien-3-ol, (3beta,5alpha,6alpha,22E)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















